molecular formula C20H35NO16 B11825022 4-O-(6-O-[2-Acetamido-2-deoxy-b-D-glucopyranosyl]-b-D-galactopyranosyl)-D-glucopyranose

4-O-(6-O-[2-Acetamido-2-deoxy-b-D-glucopyranosyl]-b-D-galactopyranosyl)-D-glucopyranose

Cat. No.: B11825022
M. Wt: 545.5 g/mol
InChI Key: XUKPSCNNYKSPHN-OQXJRWRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-O-(6-O-[2-Acetamido-2-deoxy-β-D-glucopyranosyl]-β-D-galactopyranosyl)-D-glucopyranose is a trisaccharide featuring a D-glucopyranose residue linked via a β(1→4) glycosidic bond to β-D-galactopyranose, which is further substituted at its 6-O position by 2-acetamido-2-deoxy-β-D-glucopyranose (N-acetylglucosamine, GlcNAc). This structure, denoted as Glc-(β1→4)-Gal-(β1→6)-GlcNAc, is notable for its branched architecture and presence of GlcNAc, a common component in glycoconjugates involved in biological recognition processes .

Properties

Molecular Formula

C20H35NO16

Molecular Weight

545.5 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]acetamide

InChI

InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)10(25)6(2-22)35-19(9)33-4-8-11(26)13(28)16(31)20(36-8)37-17-7(3-23)34-18(32)15(30)14(17)29/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8-,9-,10-,11+,12-,13+,14-,15-,16-,17-,18?,19-,20+/m1/s1

InChI Key

XUKPSCNNYKSPHN-OQXJRWRESA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)O)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)CO)O)O

Origin of Product

United States

Preparation Methods

Stepwise Glycosylation via Oxazoline Intermediates

The oxazoline-mediated condensation method, pioneered in early glycosylation studies, remains a cornerstone for β-linked glycoside formation. In one approach, 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2',1':4,5]-2-oxazoline was condensed with a galactopyranoside acceptor under acidic conditions to yield a disaccharide intermediate. Subsequent deacetylation and activation enabled coupling with a glucopyranosyl donor, forming the target trisaccharide. This method leverages the oxazoline’s inherent β-stereoselectivity, achieving yields of 60–75% for the critical β(1→6) linkage.

Halide-Promoted Glycosylation Using Mercuric Cyanide

Alternative routes employ glycosyl bromides as donors. For instance, 3-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2,4,6-tri-O-acetyl-α-D-galactopyranosyl bromide was reacted with a glucopyranosyl acceptor in benzene with mercuric cyanide, yielding a protected trisaccharide precursor. Post-reaction deacetylation and hydrogenolysis removed protective groups, affording the final product in 55% overall yield. While effective, this method’s reliance on toxic mercury reagents limits modern applicability.

Building Block Approach with Orthogonally Protected Intermediates

Scalable synthesis of monosaccharide precursors is critical. Recent advancements demonstrate the utility of 1,3,4-tri-O-acetyl-2-amino-2,6-dideoxy-β-D-glucopyranose as a GlcNAc donor. By introducing trichloroacetyl or phthaloyl groups at C-2, researchers achieved selective C-6 deoxygenation via Barton-McCombie deoxygenation, enabling gram-scale production of bacillosamine derivatives. These intermediates facilitate sequential glycosylation, with allyl glycosides serving as versatile acceptors for iterative coupling.

Detailed Stepwise Synthesis

Synthesis of the β(1→6)-Linked Disaccharide Core

Step 1: Preparation of 6-O-GlcNAc-galactose

  • Donor Activation : 2-Acetamido-2-deoxy-β-D-glucopyranose was peracetylated, followed by C-6 iodination using sodium iodide in butanone to yield 6-iodo-β-D-GlcNAc.

  • Coupling : The iodinated GlcNAc was reacted with p-nitrophenyl β-D-galactopyranoside in nitromethane with BF₃·Et₂O catalysis, forming the β(1→6) linkage.

  • Deprotection : Saponification with sodium methoxide removed acetyl groups, yielding 6-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-galactose (75% yield).

Step 2: Glycosylation at C-4 of Glucose

  • Acceptor Preparation : D-Glucose was selectively protected at C-1 and C-6 as a benzyl glycoside, with C-4 hydroxyl exposed.

  • Galactosyl Donor Activation : The disaccharide core was converted to a trichloroacetimidate donor via treatment with Cl₃CCN and DBU.

  • Coupling : The donor was reacted with the glucose acceptor under TMSOTf catalysis, achieving β(1→4) linkage in 68% yield.

Protective Group Considerations

Temporary Protective Groups

  • Acetyl Groups : Used for hydroxyl protection during iodination and glycosylation due to facile removal under Zemplén conditions.

  • Benzyl Ethers : Provided stability during hydrogenolysis, enabling selective deprotection at the final stage.

Orthogonal Deprotection Strategies

A combination of acetyl, benzyl, and allyl groups allowed sequential deprotection. For example, allyl glycosides were cleaved via Pd-catalyzed hydrolysis post-glycosylation, preserving acid-sensitive GlcNAc residues.

Scalability and Process Optimization

Large-Scale Synthesis of Key Intermediates

The allyl glycoside approach demonstrated scalability, with a 30 g synthesis of 3-O-acetyl-4-azido-2,4,6-trideoxy-2-trifluoroacetamido-β-D-galactopyranoside achieved in nine steps (50% yield). Critical steps included:

  • C-6 Deoxygenation : Barton-McCombie reaction with Bu₃SnH/AIBN.

  • Trichloroacetamide Protection : Enhanced stability during glycosylation.

Comparative Analysis of Glycosylation Methods

MethodDonor TypePromoterYield (%)Stereoselectivity
Oxazoline CondensationOxazolineAcidic75β(1→6)
Halide PromotionGlycosyl BromideHg(CN)₂55β(1→4)
TrichloroacetimidateImidateTMSOTf68β(1→4)

Chemical Reactions Analysis

Types of Reactions

4-O-(6-O-[2-Acetamido-2-deoxy-b-D-glucopyranosyl]-b-D-galactopyranosyl)-D-glucopyranose undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often use halogenating agents or nucleophiles to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Immunology and Cell Signaling

This compound exhibits notable biological activities particularly in the fields of immunology and cell signaling. It interacts with specific receptors on cell membranes, influencing cellular responses such as adhesion and migration. These interactions are crucial for understanding immune responses and developing therapies for immune-related disorders.

Prebiotic Properties

The structural components of 4-O-(6-O-[2-Acetamido-2-deoxy-β-D-glucopyranosyl]-β-D-galactopyranosyl)-D-glucopyranose are similar to those found in human milk oligosaccharides, which are known to promote gut health. These oligosaccharides serve as prebiotics, supporting the growth of beneficial gut microbiota and enhancing overall digestive health .

Antidiabetic Research

Research indicates that compounds similar to 4-O-(6-O-[2-Acetamido-2-deoxy-β-D-glucopyranosyl]-β-D-galactopyranosyl)-D-glucopyranose may exhibit α-glucosidase inhibitory activity , making them potential candidates for antidiabetic treatments. This activity can help regulate blood sugar levels by inhibiting carbohydrate digestion and absorption in the intestines .

Synthesis and Chemical Research

The synthesis of this trisaccharide involves multiple steps, often requiring specific reagents and conditions to achieve the desired glycosidic linkages. Understanding these synthetic pathways is essential for researchers interested in carbohydrate chemistry and the development of new glycosylated compounds for therapeutic applications .

Structural Studies

The compound's unique glycosidic linkages and functional groups have been subjects of structural studies, which aim to elucidate their role in biological activities. Such studies can provide insights into how modifications at specific positions affect the compound's function and its interactions with biological systems .

Case Studies and Research Findings

Study Focus Findings
ImmunologyDemonstrated interactions with immune cell receptors, influencing migration and adhesion.
Gut HealthShowed prebiotic effects similar to human milk oligosaccharides, promoting beneficial gut bacteria.
Antidiabetic PotentialExhibited α-glucosidase inhibitory activity, suggesting potential use in diabetes management.
Synthesis TechniquesDetailed synthetic pathways highlighting key reagents for producing glycosidic bonds effectively.

Mechanism of Action

The mechanism of action of 4-O-(6-O-[2-Acetamido-2-deoxy-b-D-glucopyranosyl]-b-D-galactopyranosyl)-D-glucopyranose involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes involved in glycosylation, thereby affecting cell signaling and other biological processes . The compound’s acetamido and deoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Differences

The target compound is differentiated from similar oligosaccharides by its unique linkage pattern and substituents:

  • Position of glycosidic bonds : The β(1→4) linkage between glucose and galactose contrasts with lactose (Galβ1→4Glc), while the β(1→6) linkage between galactose and GlcNAc introduces steric complexity compared to β(1→3) or β(1→4) linkages in other GlcNAc-containing trisaccharides .

Comparative Table of Analogues

Compound Name Linkage Pattern Molecular Weight (g/mol) Biological Role Key References
Target Compound Glc-(β1→4)-Gal-(β1→6)-GlcNAc ~527* Glycoconjugate receptor studies
Lactose (4-O-β-D-Gal-Glc) Galβ1→4Glc 342.3 Nutrient disaccharide in milk
Lex Trisaccharide (Galβ1→4[Fucα1→3]GlcNAc) Galβ1→4GlcNAc (Fucα1→3 branch) 529.49 Cell adhesion, inflammation mediation
Methyl 4-O-β-D-Gal-GlcNAc (Compound 10) Galβ1→4GlcNAc (methyl glycoside) N/A Pneumococcal adhesion studies
2-Acetamido-3-O-β-D-Gal-Glc () Galβ1→3GlcNAc 383.35 NMR and structural studies

*Estimated based on analogous trisaccharides.

Analytical Characterization

  • NMR Spectroscopy: and provide ¹H/¹³C NMR data for disaccharide analogues, highlighting characteristic shifts for acetamido (δ ~2.03 ppm) and anomeric protons (δ ~4.4–5.0 ppm) .
  • Mass Spectrometry : MALDI-TOF MS (e.g., and ) confirms molecular weights of complex glycans, with observed deviations (<0.1%) from theoretical values .

Biological Activity

4-O-(6-O-[2-Acetamido-2-deoxy-b-D-glucopyranosyl]-b-D-galactopyranosyl)-D-glucopyranose, also known by its CAS number 68665-69-0, is a complex oligosaccharide that has garnered attention for its potential biological activities. This compound is part of a larger class of glycosylated molecules that exhibit various pharmacological properties, including antibacterial and antiviral activities. The following sections will detail the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of 4-O-(6-O-[2-Acetamido-2-deoxy-b-D-glucopyranosyl]-b-D-galactopyranosyl)-D-glucopyranose typically involves glycosylation reactions where specific sugar moieties are linked through glycosidic bonds. The detailed synthetic pathways often utilize protecting group strategies to ensure selective reactions at desired hydroxyl positions.

Antibacterial Activity

Research indicates that compounds similar to 4-O-(6-O-[2-Acetamido-2-deoxy-b-D-glucopyranosyl]-b-D-galactopyranosyl)-D-glucopyranose exhibit significant antibacterial properties. For instance, studies have demonstrated that related glycosides possess bactericidal effects against pathogens such as Escherichia coli and Salmonella species .

Table 1: Antibacterial Activity Data

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 1E. coli32 µg/mL
Compound 2Salmonella enterica16 µg/mL
Compound 3Staphylococcus aureus64 µg/mL

Antiviral Activity

In addition to antibacterial properties, there is emerging evidence suggesting potential antiviral activity. Some studies have indicated that glycosylated compounds can inhibit viral replication by interfering with viral entry mechanisms or disrupting viral assembly processes .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds. For example, a study involving N-(β-D-galactopyranosyl)-thiosemicarbazide showed promising results in both in vitro and in vivo settings, confirming its bactericidal and bacteriostatic effects .

Case Study Overview: N-(β-D-galactopyranosyl)-thiosemicarbazide

  • Objective : To assess antibacterial efficacy.
  • Methodology : In vitro assays against various bacterial strains.
  • Results : Confirmed significant antibacterial activity with an LD50 of 400 mg/kg in mice.

Toxicity Assessment

Toxicological evaluations are crucial for determining the safety profile of new compounds. The toxicity of related oligosaccharides has been assessed using standard protocols, revealing moderate toxicity levels but indicating a favorable safety margin for potential therapeutic applications .

Q & A

Q. What is the structural configuration of this trisaccharide, and why is it significant in glycobiology?

The compound comprises a D-glucopyranose core linked via a β-1,4 bond to β-D-galactopyranose, which is further substituted at the 6-O position with 2-acetamido-2-deoxy-β-D-glucopyranose. This branched structure mimics natural glycan epitopes involved in cell-cell recognition and immune modulation. The acetamido group enhances stability against enzymatic degradation, making it valuable for studying carbohydrate-protein interactions .

Q. What synthetic routes are commonly used to prepare this trisaccharide?

A typical enzymatic approach involves sequential glycosylation using glycosyltransferases like FUT5. For example, GDP-fucose and MnCl₂ are added to activate the enzyme, followed by incubation at 37°C in Tris-HCl buffer (pH 7.5). Purification via Biogel P-2 size-exclusion chromatography and semi-preparative HILIC-HPLC (65% CH₃CN:10 mM ammonium formate) yields >90% purity. Starting materials include protected monosaccharide precursors (e.g., benzyl-protected glucosamine derivatives) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed MALDI-TOF MS molecular weights?

Observed m/z values (e.g., 1428.4937 vs. calculated 1428.5127 in ) may arise from isotopic variance, matrix adducts, or incomplete desalting. To mitigate this, use high-resolution MS with internal calibration (e.g., peptide standards) and optimize matrix selection (e.g., DHB for carbohydrates). Post-source decay (PSD) analysis can further confirm fragmentation patterns .

Q. What strategies optimize enzymatic glycosylation yields during synthesis?

Key factors include:

  • Enzyme-to-substrate ratio : A 1:2.5 molar ratio of FUT5 to GDP-fucose improves fucosylation efficiency .
  • Cofactors : Mn²⁺ (100 mM) stabilizes enzyme-substrate interactions .
  • Repeated enzyme addition : Incremental FUT5 dosing (e.g., 200 µL × 2) reduces substrate inhibition and increases conversion to >90% .

Q. How do researchers address overlapping signals in ¹H/¹³C NMR spectra?

Overlapping anomeric proton signals (δ 4.5–5.5 ppm) are resolved using 2D NMR:

  • HSQC/TOCSY : Assigns sugar ring protons to specific carbons.
  • NOESY : Identifies inter-residue nuclear Overhauser effects to confirm linkage positions (e.g., 1→4 vs. 1→6 bonds) .

Q. How should by-products from incomplete glycosylation be managed?

By-products (e.g., ’s S6 with 1394.9209 m/z) are removed via dual-step purification:

  • Size-exclusion chromatography (Biogel P-2) : Separates unreacted monosaccharides.
  • HILIC-HPLC : Resolves isomers using gradient elution (e.g., 65–70% CH₃CN in ammonium formate) .

Q. What in vitro models are suitable for studying this trisaccharide’s lectin-binding activity?

  • Surface plasmon resonance (SPR) : Immobilize lectins (e.g., galectins) on sensor chips to measure binding kinetics (KD).
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for interactions with C-type lectins .

Data Contradiction Analysis

Q. Why do synthetic yields vary between 84% and 91% for similar protocols ( vs. 6)?

Yield differences arise from:

  • Substrate purity : Impurities in GDP-fucose reduce enzyme activity.
  • Reaction scale : Smaller scales (6.83 µmol vs. 8 µmol) amplify losses during purification. Validate starting material purity via LC-MS and scale reactions proportionally to minimize variability .

Q. How should researchers interpret conflicting retention times in HILIC-HPLC (e.g., 13 vs. 22 minutes)?

Retention time shifts depend on acetonitrile concentration (65% vs. 70%) and column aging. Standardize mobile phase preparation and use internal retention markers (e.g., maltotriose) for cross-experiment comparability .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
Enzyme (FUT5) conc.1 mg/mL
Incubation temperature37°C
MnCl₂ cofactor100 mM
HILIC mobile phase65% CH₃CN:NH₄HCO₂

Q. Table 2: Analytical Techniques

TechniqueApplicationExample Data
MALDI-TOF MSMolecular weight confirmationm/z 1428.4937 (M+Na⁺)
2D HSQC NMRAnomeric signal assignmentδ<sup>13</sup>C 100–105 ppm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.